SRT2104

Vue d'ensemble

Description

SRT-2104 est un activateur de petite molécule de la sous-type de sirtuine SIRT1. Il a été initialement étudié par Sirtris Pharmaceuticals pour ses effets thérapeutiques potentiels dans diverses maladies, notamment le diabète de type II et le psoriasis. SRT-2104 est connu pour sa capacité à activer SIRT1, une protéine qui joue un rôle crucial dans la régulation cellulaire, notamment le vieillissement, l'inflammation et le métabolisme .

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the activation of SIRT1 and its effects on cellular processes.

Biology: Investigated for its role in modulating gene expression and cellular metabolism.

Medicine: Explored for its therapeutic potential in treating diseases such as Type II diabetes, psoriasis, and neurodegenerative disorders.

Industry: Potential applications in developing anti-aging products and treatments for metabolic disorders

Mécanisme D'action

Target of Action

SRT2104, also known as GSK2245840, is a potent and specific small molecule activator of Silent Information Regulator 1 (SIRT1) . SIRT1 is a NAD±dependent class III deacetylase that plays crucial roles in the pathogenesis of numerous diseases . It regulates over 70 substrates, including key proteins such as tumor protein p53 (p53), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Forkhead Box O (FOXO), nuclear receptor corepressor (NCoR), and E1A binding protein p300 .

Mode of Action

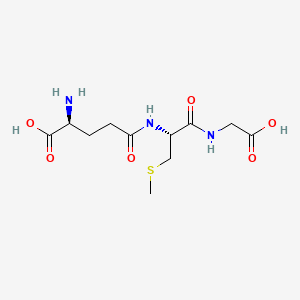

This compound interacts with SIRT1 and enhances its activity. As a sensor of cellular energy metabolism changes, SIRT1 detects fluctuations in Nicotinamide Adenine Dinucleotide (NAD+) levels and translates these into epigenetic signals by altering the acetylation levels of its numerous substrates . This dynamic process allows SIRT1 to exert a variety of functions, depending on its interactions with different substrates .

Biochemical Pathways

This compound, through its activation of SIRT1, is intricately involved in regulating a multitude of cellular functions and physiological processes. These include critical areas like cell cycle control, energy expenditure, response to oxidative stress, cell apoptosis, and aging . Furthermore, research has shown that calorie restriction (CR) leads to an increase in SIRT1 expression, which in turn has been linked to the extension of lifespan in mammals .

Pharmacokinetics

This compound is well-tolerated in humans, with no serious adverse reactions observed . The drug displays a dose-dependent, but sub-proportional increase in exposure following single dose and repeated dose administration . The mean bioavailability is approximately 14%, and the mean clearance is around 400 ml/min . The drug reaches peak concentrations within 2–4 hours and exhibits a half-life of approximately 15–20 hours .

Result of Action

The activation of SIRT1 by this compound has considerable therapeutic potential, particularly in modulating metabolic and longevity-related pathways . It has been found to improve blood lipid profiles in elderly participants, leading to reductions in serum cholesterol, low-density lipoprotein (LDL), and triglyceride levels . In people with type 2 diabetes mellitus, this compound had inconsistent, predominantly neutral effects on endothelial and fibrinolytic function, and no discernible effect on lipids or platelet function . Weight loss was induced along with deterioration in glycaemic control, suggestive of potentially important metabolic effects .

Action Environment

Moreover, this compound exhibits off-target effects on non-sirtuin proteins, including AMPK, receptors, enzymes, transporters, and ion channels . These factors can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

SRT2104 interacts with numerous enzymes, proteins, and other biomolecules. As a sensor of cellular energy metabolism changes, SIRT1 detects fluctuations in Nicotinamide Adenine Dinucleotide (NAD+) levels and translates these into epigenetic signals by altering the acetylation levels of its numerous substrates . SIRT1 regulates over 70 substrates, including key proteins such as tumor protein p53 (p53), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Forkhead Box O (FOXO), nuclear receptor corepressor (NCoR), and E1A binding protein p300 (p300) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound, as a potent SIRT1 activator, holds considerable therapeutic potential, particularly in modulating metabolic and longevity-related pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a SIRT1 activator, this compound strengthens the stability of the SIRT1 protein, allowing it to exert a variety of functions depending on its interactions with different substrates .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The drug reaches peak concentrations within 2–4 hours and exhibits a half-life of approximately 15–20 hours . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . This compound, as a potent SIRT1 activator, holds considerable therapeutic potential, particularly in modulating metabolic and longevity-related pathways .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

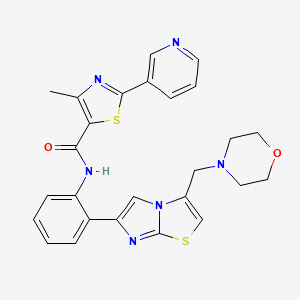

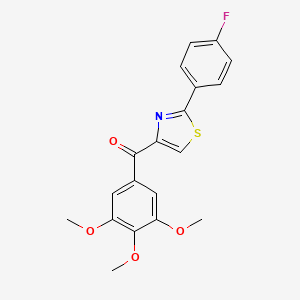

Voies de synthèse et conditions de réaction : La synthèse de SRT-2104 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un cycle thiazole. La voie de synthèse implique généralement les étapes suivantes :

- Formation du cycle thiazole par une réaction de cyclisation.

- Introduction des groupes pyridine et phényle par des réactions de couplage.

- Modifications finales pour introduire la fraction morpholine.

Méthodes de production industrielle : La production industrielle de SRT-2104 impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de catalyseurs efficaces, de conditions de réaction contrôlées et de techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : SRT-2104 subit diverses réactions chimiques, notamment :

Oxydation : SRT-2104 peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.

Réduction : Des réactions de réduction peuvent être employées pour modifier les groupes fonctionnels sur le cycle thiazole.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur les cycles aromatiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs halogénés et des catalyseurs comme le palladium sur carbone sont couramment utilisés.

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de SRT-2104 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé outil pour étudier l'activation de SIRT1 et ses effets sur les processus cellulaires.

Biologie : Enquêté pour son rôle dans la modulation de l'expression génétique et du métabolisme cellulaire.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que le diabète de type II, le psoriasis et les maladies neurodégénératives.

Industrie : Applications potentielles dans le développement de produits anti-âge et de traitements pour les troubles métaboliques

5. Mécanisme d'action

SRT-2104 exerce ses effets en activant sélectivement SIRT1, une désacétylase dépendante du NAD±. Cette activation conduit à la désacétylation de diverses protéines cibles, ce qui module à son tour leur activité. Les voies impliquées comprennent :

Inflammation : Modulation des voies de signalisation inflammatoire telles que IL-17 et TNF-α.

Métabolisme : Régulation des voies métaboliques, notamment le métabolisme du glucose et des lipides.

Réponse au stress cellulaire : Amélioration des mécanismes de réponse au stress cellulaire, notamment la défense antioxydante.

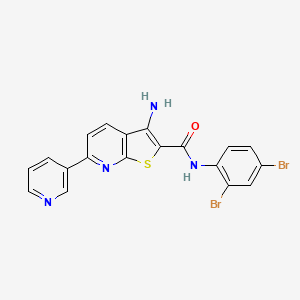

Composés similaires :

- SRT-1460

- SRT-1720

- SRT-2183

- SRT-3025

Comparaison : SRT-2104 est unique par sa haute sélectivité et sa capacité à pénétrer la barrière hémato-encéphalique. Comparé à d'autres composés similaires, SRT-2104 a montré des résultats prometteurs dans des études précliniques et cliniques, en particulier dans sa capacité à moduler l'expression génétique et à améliorer les paramètres métaboliques. Sa perméabilité cérébrale en fait également un composé précieux pour l'étude des maladies neurodégénératives .

Comparaison Avec Des Composés Similaires

- SRT-1460

- SRT-1720

- SRT-2183

- SRT-3025

Comparison: SRT-2104 is unique in its high selectivity and ability to penetrate the blood-brain barrier. Compared to other similar compounds, SRT-2104 has shown promising results in preclinical and clinical studies, particularly in its ability to modulate gene expression and improve metabolic parameters. Its brain permeability also makes it a valuable compound for studying neurodegenerative diseases .

Propriétés

IUPAC Name |

4-methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2S2/c1-17-23(36-25(28-17)18-5-4-8-27-13-18)24(33)29-21-7-3-2-6-20(21)22-15-32-19(16-35-26(32)30-22)14-31-9-11-34-12-10-31/h2-8,13,15-16H,9-12,14H2,1H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMQVIQMVKWXOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C(=CSC5=N4)CN6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648729 | |

| Record name | 4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093403-33-8 | |

| Record name | SRT-2104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093403338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SRT-2104 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SRT-2104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4521NR0J09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

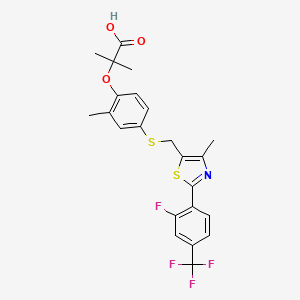

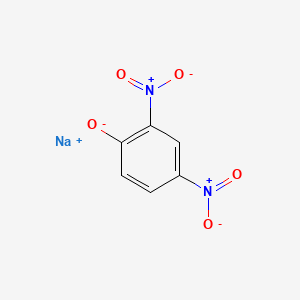

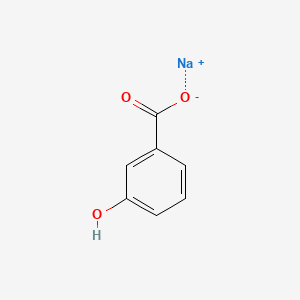

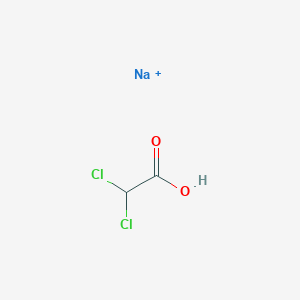

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B1681025.png)

![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)

![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)